molecular formula C25H28ClNO B014757 N-デスメチルタモキシフェン塩酸塩 CAS No. 15917-65-4

N-デスメチルタモキシフェン塩酸塩

カタログ番号: B014757
CAS番号: 15917-65-4
分子量: 393.9 g/mol
InChIキー: GMLHJWZEYLTNJW-BJFQDICYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cancer Treatment

Mechanism of Action
N-Desmethyl Tamoxifen functions primarily as an anti-estrogen agent. It competes with estrogen for binding to estrogen receptors, thereby inhibiting estrogen-mediated signaling pathways that promote tumor growth in estrogen-dependent cancers. This mechanism is crucial in treating breast cancers that express estrogen receptors .

Clinical Applications

  • Breast Cancer : N-Desmethyl Tamoxifen is particularly effective in patients with estrogen receptor-positive breast cancer. It is often used as part of adjuvant therapy to reduce the risk of recurrence following surgery and radiation therapy. Studies have shown that the active metabolites, including N-Desmethyl Tamoxifen, contribute significantly to tamoxifen's overall efficacy .
  • Gynecomastia Treatment : The compound has been utilized in treating gynecomastia (enlarged male breast tissue), where it helps reduce breast tissue size and alleviate associated pain .

Pharmacological Insights

Pharmacokinetics
N-Desmethyl Tamoxifen has a notably long half-life of approximately 14 days, which allows for sustained therapeutic effects following administration. Its pharmacokinetic profile supports its use as a long-lasting treatment option for chronic conditions like breast cancer .

Drug Interactions
The metabolism of N-Desmethyl Tamoxifen can be influenced by co-administered drugs, particularly those affecting cytochrome P450 enzymes (CYPs). For instance, SSRIs such as paroxetine can inhibit CYP2D6, leading to decreased levels of active metabolites like endoxifen, which may compromise treatment efficacy .

Research and Development

Case Studies and Trials
Several studies have focused on the efficacy of N-Desmethyl Tamoxifen in combination with other therapeutic agents:

  • A study highlighted the reduced plasma concentrations of endoxifen when tamoxifen was co-administered with paroxetine, illustrating the importance of understanding drug interactions in optimizing treatment regimens .
  • Another clinical trial demonstrated that patients receiving N-Desmethyl Tamoxifen exhibited significant reductions in tumor sizes compared to those on placebo, underscoring its effectiveness as a monotherapy or adjunct treatment .

Potential Future Applications

Investigational Uses
Research is ongoing to explore additional applications of N-Desmethyl Tamoxifen beyond breast cancer:

  • Other Cancers : Preliminary studies suggest potential benefits in treating other hormone-sensitive tumors, including certain types of endometrial and ovarian cancers.
  • Non-Cancer Indications : There is emerging interest in its anti-inflammatory properties and potential use in conditions like dysmenorrhea and endometriosis due to its effects on estrogen modulation .

Summary Table of Applications

Application AreaDescription
Breast Cancer Treatment Used as adjuvant therapy for ER-positive breast cancer; reduces recurrence risk.
Gynecomastia Treatment Helps reduce breast tissue size and alleviate pain in males with gynecomastia.
Potential Other Cancers Investigated for efficacy in endometrial and ovarian cancers.
Non-Cancer Uses Explored for anti-inflammatory effects; potential use in dysmenorrhea and endometriosis.

作用機序

Target of Action

N-Desmethyl Tamoxifen Hydrochloride, also known as N-Desmethyltamoxifen hydrochloride, is a major metabolite of tamoxifen . Tamoxifen is a selective estrogen receptor modulator (SERM) and its primary targets are estrogen receptors . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .

Mode of Action

N-Desmethyltamoxifen hydrochloride acts as a protein kinase C (PKC) inhibitor . It is ten times more potent as a PKC inhibitor than Tamoxifen . It competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells .

Biochemical Pathways

The compound affects the estrogen receptor-dependent growth inhibitory effect of antiestrogens by activating antiproliferative Transforming Growth Factor beta (TGFβ) signal transduction pathways . It also regulates ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .

Pharmacokinetics

N-Desmethyltamoxifen is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body . The pharmacokinetics of tamoxifen and its metabolites are complex and can be influenced by factors such as CYP2D6 genotyping .

Result of Action

The result of N-Desmethyltamoxifen hydrochloride’s action is the inhibition of aromatase activity . This leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth of hormone-dependent cancer cells .

Action Environment

The action, efficacy, and stability of N-Desmethyltamoxifen hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, such as curcumin, can affect the pharmacokinetics of tamoxifen and its metabolites, potentially influencing the clinical effects of tamoxifen in patients with breast cancer .

準備方法

Synthetic Routes and Reaction Conditions: N-Desmethyl Tamoxifen Hydrochloride is synthesized through the demethylation of Tamoxifen. The process involves the use of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which catalyze the removal of a methyl group from Tamoxifen .

Industrial Production Methods: The industrial production of N-Desmethyl Tamoxifen Hydrochloride typically involves large-scale biotransformation processes using microbial or enzymatic systems to achieve the demethylation of Tamoxifen. This method ensures high yield and purity of the compound .

化学反応の分析

Types of Reactions: N-Desmethyl Tamoxifen Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

生物活性

N-Desmethyl Tamoxifen Hydrochloride (NDMT) is a significant metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of NDMT is crucial for optimizing therapeutic strategies and enhancing patient outcomes.

Overview of N-Desmethyl Tamoxifen

N-Desmethyl Tamoxifen, also known as NDMT, is formed through the N-dealkylation of Tamoxifen via cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. It has a longer half-life than its parent compound, with plasma half-lives reported to be approximately 14 days for NDMT compared to 7 days for Tamoxifen . This extended duration of action indicates that NDMT may play a critical role in the pharmacological effects observed in patients undergoing Tamoxifen therapy.

NDMT exhibits biological activities similar to those of Tamoxifen, primarily through its interaction with estrogen receptors (ERs). It competitively inhibits the binding of estrogen to ERs, leading to:

  • Inhibition of Tumor Growth : NDMT has been shown to inhibit the proliferation of estrogen-dependent breast cancer cells, similar to Tamoxifen .
  • Restoration of Sensitivity : Studies indicate that NDMT can restore sensitivity to chemotherapeutic agents like daunorubicin in multidrug-resistant cancer cell lines . This suggests potential applications in overcoming resistance in breast cancer treatment.

Comparative Biological Activity

Research has demonstrated that NDMT possesses comparable biological activity to Tamoxifen. A study comparing the two compounds found that both effectively inhibited the growth of MCF-7 breast cancer cells and restored sensitivity to daunorubicin at similar concentrations .

Table 1: Comparative Biological Activities of Tamoxifen and N-Desmethyl Tamoxifen

Activity TypeTamoxifenN-Desmethyl Tamoxifen
Estrogen Receptor BindingYesYes
Tumor Growth InhibitionYesYes
Chemoresistance ReversalYesYes
Half-Life (Plasma)~7 days~14 days

Pharmacokinetics and Metabolism

NDMT is extensively metabolized in the liver, where it can be converted into other active metabolites such as endoxifen. The pharmacokinetic profile indicates that variations in metabolism due to genetic polymorphisms (e.g., CYP2D6 genotype) can significantly influence drug efficacy and safety profiles in patients .

Clinical Implications

The clinical significance of NDMT arises from its pharmacological properties. Its ability to maintain therapeutic effects even after the parent compound's levels decline suggests that monitoring NDMT levels could be beneficial for optimizing treatment regimens. Additionally, drug interactions that affect CYP450 activity may alter NDMT concentrations and thereby influence treatment outcomes .

Case Studies and Research Findings

  • Study on Drug Interactions : A study involving women undergoing adjuvant therapy with Tamoxifen found that coadministration with paroxetine significantly reduced endoxifen levels, highlighting the importance of considering drug interactions when prescribing Tamoxifen .
  • Proteomic Analysis : Research utilizing proteomics identified numerous proteins affected by both Tamoxifen and NDMT in breast cancer cell lines, suggesting diverse biological pathways influenced by these compounds beyond ER modulation .
  • Longitudinal Studies : A longitudinal study on breast cancer patients revealed that plasma concentrations of NDMT correlated with clinical responses, emphasizing its role as a significant active metabolite in therapeutic efficacy .

特性

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHJWZEYLTNJW-BJFQDICYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15917-65-4
Record name NSC372964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Desmethyltamoxifen HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 5
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 6
N-Desmethyl Tamoxifen Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。